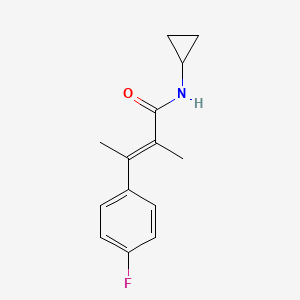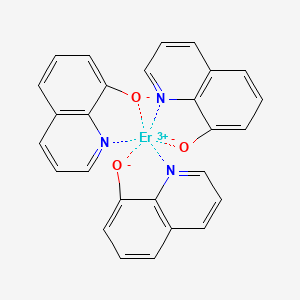
Erbium(3+);quinolin-8-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(3+);quinolin-8-olate is a coordination compound consisting of the erbium ion (Er^3+) and quinolin-8-olate ligands. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The erbium ion is a rare earth element, and quinolin-8-olate is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(3+);quinolin-8-olate typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride (ErCl3) in a solvent such as ethanol, followed by the addition of quinolin-8-ol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium(3+);quinolin-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of the erbium ion, affecting the compound’s stability and reactivity.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olate ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange can be facilitated by using solvents like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized erbium complexes, while reduction can yield reduced erbium species. Ligand substitution reactions produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Erbium(3+);quinolin-8-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of Erbium(3+);quinolin-8-olate involves the interaction of the erbium ion with its ligands, leading to unique photophysical properties. The compound can absorb and emit light at specific wavelengths, making it useful in various optical applications. The molecular targets and pathways involved include the coordination of the erbium ion with the nitrogen and oxygen atoms of the quinolin-8-olate ligands, resulting in a stable complex with desirable electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum (AlQ3): A widely used compound in OLEDs with similar luminescent properties.
Tris(8-hydroxyquinolinato)gallium (GaQ3): Another compound used in optoelectronic applications with comparable photophysical characteristics.
Uniqueness
Erbium(3+);quinolin-8-olate is unique due to the presence of the erbium ion, which imparts distinct optical properties, such as sharp emission lines in the near-infrared region. This makes it particularly valuable for applications requiring specific wavelength emissions, such as in telecommunications and advanced imaging techniques.
Eigenschaften
Molekularformel |
C27H18ErN3O3 |
|---|---|
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
erbium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChI-Schlüssel |
DMZSOZOPQZEKNW-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


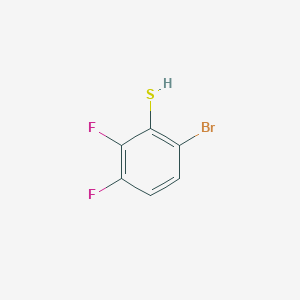
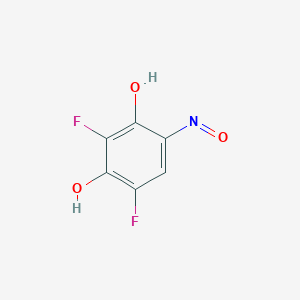
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)

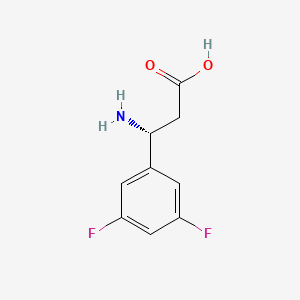

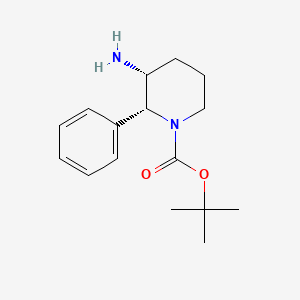

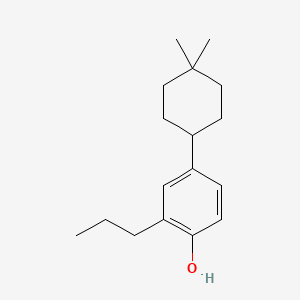
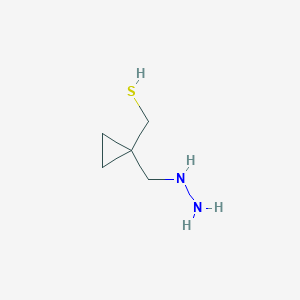
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
